Physical and chemical characteristics of Ethyl 7-nitro-1H-indole-2-carboxylate
Physical and chemical characteristics of Ethyl 7-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-nitro-1H-indole-2-carboxylate is a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. As a versatile synthetic intermediate, it serves as a foundational building block for the development of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical characteristics of Ethyl 7-nitro-1H-indole-2-carboxylate, detailed experimental protocols for its synthesis, and an exploration of its role in the development of therapeutic agents, particularly as a precursor to p38 MAP kinase inhibitors and compounds with anti-Trypanosoma cruzi activity.
Physicochemical Characteristics
Ethyl 7-nitro-1H-indole-2-carboxylate is a yellow to brown crystalline powder.[1] Its core structure consists of an indole ring system substituted with a nitro group at the 7-position and an ethyl carboxylate group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable precursor in various chemical syntheses.
Structural and General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₄ | [2][3] |
| Molecular Weight | 234.21 g/mol | [2][3] |
| IUPAC Name | ethyl 7-nitro-1H-indole-2-carboxylate | [4] |
| CAS Number | 6960-46-9 | [1][3] |
| Appearance | Yellow to brown powder | [1] |
| Purity | ≥ 98% (HPLC) | [2] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 90-96 °C | [1] |
| Boiling Point | 429.5 °C at 760 mmHg | [1] |
| Density | 1.393 g/cm³ | [1] |
| Flash Point | 213.5 °C | [1] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of Ethyl 7-nitro-1H-indole-2-carboxylate.
| Spectrum Type | Data Availability |
| ¹H NMR | Available |
| Mass Spectrometry | Available |
The ¹H NMR spectrum, typically recorded in DMSO-d₆, provides characteristic signals for the protons of the indole ring, the ethyl group, and the aromatic protons, confirming the compound's structure.[5] Mass spectrometry data further corroborates the molecular weight and fragmentation pattern.
Experimental Protocols: Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate
The synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate is a multi-step process that typically begins with 2-nitroaniline. The following is a detailed experimental protocol based on established synthetic routes.[6]
Step 1: Preparation of Ethyl 2-(2-nitrophenyl)hydrazine-1-ylidene)propanoate (Ethylpyruvate o-nitrophenylhydrazone)
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Diazonium Salt Formation:
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In an ice bath, a mixture of 2-nitroaniline (25.47 g, 0.18 mol), water (64.6 mL), and concentrated hydrochloric acid (76.4 mL) is stirred for 10 minutes.
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A solution of sodium nitrite (13.37 g) in water (50 mL) is slowly added to the mixture. The reaction is stirred until the solution turns yellow-brown and gas evolution ceases.
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Coupling Reaction:
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In a separate ice bath, ethyl 2-methyl-3-oxobutanoate (26.10 g, 0.14 mol) is dissolved in ethanol (191 mL).
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A 50% potassium hydroxide solution (prepared from 32.47 g of KOH) is slowly added.
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This mixture is then poured into ice water (380 mL) and stirred for 10 minutes.
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The previously prepared diazonium salt solution is added, leading to the immediate formation of a yellow solid.
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The mixture is stirred for an additional 10 minutes.
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Isolation and Purification:
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The solid product is collected by filtration and washed with water until the filtrate is neutral.
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The crude product is dried and then recrystallized from ethanol to yield a mixture of Z and E isomers of ethyl 2-((2-nitrophenyl)hydrazono)propanoate as bright yellow needles.
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Step 2: Fischer Indole Synthesis to Ethyl 7-nitro-1H-indole-2-carboxylate
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Cyclization:
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The dried ethyl 2-((2-nitrophenyl)hydrazono)propanoate (12.00 g, 47.76 mmol) is added to a three-neck flask containing polyphosphoric acid (64.56 g, 191.05 mmol).
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The mixture is heated to 70°C and stirred until homogeneous, after which the temperature is raised to 80°C.
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The reaction is allowed to proceed for 12 hours, with completion monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation:
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While still hot, the viscous black solution is poured into ice water (400 g) and stirred until the polyphosphoric acid is fully hydrolyzed, resulting in a dark brown solid.
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The solid is collected by filtration and dried.
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Purification:
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The crude product is purified by continuous extraction with petroleum ether (boiling point 60-90°C) for 12 hours.
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The petroleum ether is concentrated to yield a yellow solid.
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Recrystallization from ethanol affords pure Ethyl 7-nitro-1H-indole-2-carboxylate as pale yellow needles.[6]
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Biological Significance and Applications
Ethyl 7-nitro-1H-indole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds. Its indole scaffold is a common feature in many pharmaceuticals.
Precursor to p38 MAP Kinase Inhibitors
The compound is utilized in the synthesis of p38 inhibitors.[7] The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the cellular response to stress and plays a significant role in inflammatory pathways.[8] Inhibitors of p38 are of great interest for the treatment of inflammatory diseases. The indole-2-carboxamide scaffold, derived from Ethyl 7-nitro-1H-indole-2-carboxylate, is a key structural motif in a class of potent p38 inhibitors.
Intermediate in the Synthesis of Anti-Trypanosoma cruzi Agents
Ethyl 7-nitro-1H-indole-2-carboxylate is a starting material for the synthesis of 1H-indole-2-carboxamides that have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[9] Although the final compounds in these studies were discontinued due to unfavorable pharmacokinetic properties, the initial findings highlight the potential of this chemical scaffold in the development of novel anti-parasitic drugs.
Other Applications
Beyond its role in drug discovery, Ethyl 7-nitro-1H-indole-2-carboxylate is also explored in the development of fluorescent probes and in material science for creating novel polymers.[2]
Conclusion
Ethyl 7-nitro-1H-indole-2-carboxylate is a compound of considerable interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a readily accessible and versatile building block. The demonstrated utility of this molecule as a precursor for potent p38 MAP kinase inhibitors and its potential in the development of anti-parasitic agents underscore its importance in the quest for new therapeutic solutions. Further research into derivatives of Ethyl 7-nitro-1H-indole-2-carboxylate is likely to yield novel compounds with significant biological activities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. usbio.net [usbio.net]
- 3. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
